molecular formula C29H53NO5 B563671 Orlistat-d3 CAS No. 1356930-46-5

Orlistat-d3

Cat. No.: B563671
CAS No.: 1356930-46-5
M. Wt: 498.763
InChI Key: AHLBNYSZXLDEJQ-HDVRVJOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Orlistat involves the use of the tandem Mukaiyama aldol-lactonization (TMAL) process as a key step . This process allows facile modification of the alpha-side chain . Versatile strategies for modifying the delta-side chain are described, involving cuprate addition and olefin metathesis .


Molecular Structure Analysis

The calculated molecular size of Orlistat was estimated to be 1.6–2.1 nm . The crystal structure of Orlistat was completely changed in OSMO-BNC and OSAM-BNC showing Orlistat crystals embedded in the matrix .


Chemical Reactions Analysis

Orlistat acts by binding covalently to the serine residues located on the active site of gastric and pancreatic lipase . When administered with fat-containing foods, Orlistat partially inhibits hydrolysis of triglycerides, thus reducing the subsequent absorption of monoaclglycerides and free fatty acids .


Physical and Chemical Properties Analysis

Orlistat is a lipase inhibitor used in the treatment of obesity that works by inhibiting fat-metabolizing enzymes . It was approved by the FDA for use in combination with a reduced-calorie diet in 1999 .

Scientific Research Applications

Antitumor Activity

Orlistat, beyond its use as an anti-obesity drug, exhibits significant antitumor properties. It acts as a novel inhibitor of fatty acid synthase (FAS), an enzyme strongly linked to tumor progression. This inhibition leads to halting tumor cell proliferation, inducing apoptosis, and inhibiting tumor growth in various cancer models, including prostate and breast cancer.

  • Kridel et al. (2004) found that Orlistat inhibits fatty acid synthase in prostate cancer, affecting tumor cell proliferation and inducing apoptosis in nude mice models (Kridel et al., 2004).
  • Menéndez et al. (2005) reported the antitumoral effects of Orlistat against breast cancer cell lines, finding it induces cell cycle alterations, promotes apoptotic cell death, and transcriptionally represses the Her2/neu oncogene (Menéndez et al., 2005).

Proteome Profiling and Cellular Targets

Orlistat's off-target effects and its potential side effects in cancer therapies have been explored through proteome profiling. This has led to the identification of various cellular targets of Orlistat, contributing to a broader understanding of its mechanism of action in antitumor activities.

  • Yang et al. (2010) used a chemical proteomic approach to identify previously unknown cellular targets of Orlistat, revealing its diverse implications in cancer treatment (Yang et al., 2010).

Quantitative Analysis in Pharmaceutical Preparations

Orlistat's content in pharmaceutical preparations has been analyzed using quantitative nuclear magnetic resonance (qNMR), highlighting its importance in quality control and dosage accuracy in pharmaceutical industries.

  • Sun et al. (2017) developed a qNMR method to measure Orlistat content in tablets, proving its efficiency and reliability in pharmaceutical analysis (Sun et al., 2017).

Antitumor Activity in Ovarian Cancer

Orlistat has been identified as a potent antitumor agent for ovarian cancer, with proteomic analysis revealing significant changes in protein expression associated with its antitumor activity.

  • Huang et al. (2012) observed significant downregulation of key enzymes in ovarian cancer cells treated with Orlistat, supporting its potential as an adjuvant antitumor agent (Huang et al., 2012).

Mechanism of Action

Target of Action

Orlistat-d3 primarily targets gastric and pancreatic lipases , enzymes that play a pivotal role in the digestion of dietary fat . These lipases are responsible for breaking down triglycerides into absorbable free fatty acids and monoglycerides .

Mode of Action

This compound acts by binding covalently to the serine residue of the active site of gastric and pancreatic lipases . When administered with fat-containing foods, this compound partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoglycerides and free fatty acids . This inhibition of fat absorption contributes to an additional caloric deficit, aiding in weight loss .

Biochemical Pathways

This compound affects the lipid metabolism pathway by inhibiting the action of lipase enzymes . This inhibition prevents the breakdown of triglycerides into fatty acids, thereby reducing their absorption in the intestines . The alteration in secondary gut metabolites, which are derived from the microbial fermentation of food in the gut, can significantly affect various aspects of host physiology .

Pharmacokinetics

This compound helps with weight reduction and maintenance by inhibiting the absorption of dietary fats via the inhibition of lipase enzymes . Its pharmacological activity is dose-dependent and can be described by a simple Emax model . At therapeutic doses, the inhibition of fat absorption contributes to an additional caloric deficit of approximately 200 calories .

Result of Action

The molecular and cellular effects of this compound’s action include a significant increase in anti-oxidative response . It also leads to increased maximal respiration and mitochondrial reactive oxygen species (ROS) under oxidative stress . Furthermore, this compound treatment causes changes in secondary gut metabolites which affect the colonic redox state and may eventually lead to the development of inflammatory, oxidative, and mitochondrial dysfunction at the cellular level .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of this compound. For instance, when administered with fat-containing foods, this compound partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoglycerides and free fatty acids . Furthermore, alterations in secondary gut metabolites derived from the microbial fermentation of food in the gut can significantly affect various aspects of host physiology .

Future Directions

Orlistat is a valuable agent in treating obesity . The maximum benefit of Orlistat occurs when used in conjunction with diet and exercise . The weight starts to decrease within two weeks of initiation of Orlistat . Future research may focus on improving the gastrointestinal side effects to increase adherence to treatment.

Biochemical Analysis

Biochemical Properties

Orlistat-d3 plays a significant role in biochemical reactions by inhibiting various lipase enzymes responsible for the metabolism of fat . It acts in the gastrointestinal tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase . This inhibition reduces the absorption of dietary fat by approximately 30% .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and viabilities of lung cancer cells and induce ferroptosis-like cell death in vitro . In obese mice treated with Orlistat, it was observed that there was a significant increase in colonic epithelial expression of oxidative markers (Nrf-2 and SOD-2), inflammation-related markers (IL-6 and TNF-α), and gut barrier function markers (Muc-2 and Occludin) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It reduces the expression of GPX4, a central ferroptosis regulator, and induces lipid peroxidation . It also inhibits fatty acid synthase (FASN; K i = 0.1 µM for the human enzyme) and the proliferation of PC3 prostate cancer cells in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

In clinical trials, Orlistat treatment in conjunction with a hypocaloric diet confers a modest additional weight loss of 3 kg at 1 year compared with placebo . Furthermore, Orlistat treatment improves oxysterol metabolism in overweight and obese adults .

Dosage Effects in Animal Models

In a mouse xenograft model, Orlistat significantly inhibited tumor growth and reduced the tumor volumes compared with vehicle control . Orlistat (10 mg/kg) decreases serum cholesterol levels and total body weight in a mouse model of obesity induced by a high-fat diet .

Metabolic Pathways

This compound is involved in the metabolic pathways that regulate the metabolism of fat. It inhibits various lipase enzymes, which are responsible for the metabolism of fat . It also inhibits fatty acid synthase (FASN), a key enzyme in fatty acid synthesis .

Transport and Distribution

This compound is primarily bound to proteins, mainly lipoproteins and albumin . It is minimally distributed to erythrocytes .

Subcellular Localization

The subcellular localization of this compound is primarily in the gastrointestinal tract where it binds to the active sites of gastric and pancreatic lipase . This binding inhibits the enzymes, thereby reducing the absorption of dietary fat .

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1/i3D3/t23?,24-,25-,26+,27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-DFASSHJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)C[C@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.